molecular formula C24H14ClN B14223595 2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-73-2

2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile

Cat. No.: B14223595
CAS No.: 823227-73-2
M. Wt: 351.8 g/mol
InChI Key: NYGZELICXLNGMI-UHFFFAOYSA-N
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Description

2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure the reaction’s efficiency and safety. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(Chloromethyl)phenyl)ethynyl)phenol
  • (2-((2-(Chloromethyl)phenyl)ethynyl)phenyl)methanol
  • 2-(4-((2-(Chloromethyl)phenyl)ethynyl)phenyl)acetonitrile

Uniqueness

2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

823227-73-2

Molecular Formula

C24H14ClN

Molecular Weight

351.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-(chloromethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H14ClN/c25-17-23-11-5-3-9-21(23)15-13-19-7-1-2-8-20(19)14-16-22-10-4-6-12-24(22)18-26/h1-12H,17H2

InChI Key

NYGZELICXLNGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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